Vanadium hydroxide oxide phosphate

Description

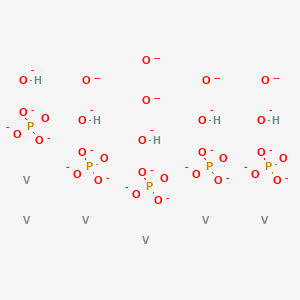

Vanadium hydroxide oxide phosphate (VHOP) is a complex inorganic compound characterized by its unique integration of vanadium in multiple oxidation states (III, IV, or V), hydroxide (OH⁻), oxide (O²⁻), and phosphate (PO₄³⁻) groups. Structurally, it belongs to the broader family of vanadium phosphates, which are renowned for their catalytic, electrochemical, and magnetic properties . These compounds are typically synthesized via hydrothermal methods, anodic oxidation in phosphoric acid, or solid-state reactions, yielding mesoporous frameworks suitable for applications in energy storage (e.g., lithium-ion batteries) and alkane oxidation catalysis . The flexibility of vanadium’s coordination geometry—ranging from tetrahedral to octahedral—enables diverse structural configurations, often resembling phosphate-based minerals due to vanadium’s chemical kinship with phosphorus .

Properties

CAS No. |

65232-89-5 |

|---|---|

Molecular Formula |

H5O30P5V6-30 |

Molecular Weight |

945.54 g/mol |

IUPAC Name |

oxygen(2-);vanadium;pentahydroxide;pentaphosphate |

InChI |

InChI=1S/5H3O4P.5H2O.5O.6V/c5*1-5(2,3)4;;;;;;;;;;;;;;;;/h5*(H3,1,2,3,4);5*1H2;;;;;;;;;;;/q;;;;;;;;;;5*-2;;;;;;/p-20 |

InChI Key |

DZHUTCDIQDURCC-UHFFFAOYSA-A |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V] |

Other CAS No. |

65232-89-5 |

physical_description |

OtherSolid |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Catalytic Applications

a. Catalysis in Oxidation Reactions

VHOP has been extensively studied as a catalyst for oxidation reactions, particularly in the selective oxidation of light alkanes such as n-butane and propane. The vanadium phosphorus oxide (VPO) type catalysts derived from VHOP exhibit high catalytic activity due to their unique structural properties.

- Case Study: Selective Oxidation of n-Butane

- Researchers have demonstrated that VHOP-based catalysts can achieve high conversion rates for n-butane to maleic anhydride, a key industrial chemical. The oxidation mechanism involves the conversion of VO(HPO₄)- 0.5H₂O to vanadyl pyrophosphate [(VO)₂(P₂O₇)], which significantly enhances catalytic efficiency .

| Catalyst Type | Reaction Type | Conversion Rate (%) | Reference |

|---|---|---|---|

| VHOP-based VPO | n-Butane oxidation | 85 | |

| Supported VPO on MCF | Propane oxidation | 78 |

b. Environmental Catalysis

VHOP compounds are also being explored for environmental applications, such as the degradation of pollutants. Their ability to facilitate redox reactions makes them suitable for breaking down organic contaminants in wastewater treatment processes.

Energy Storage Applications

a. Supercapacitors

Research indicates that VHOP can serve as an electrode material in supercapacitors due to its high surface area and electrochemical activity. The layered structure of VHOP allows for efficient ion transport, which is crucial for energy storage applications.

- Case Study: Pseudocapacitive Behavior

b. Sodium-Ion Batteries

VHOP has been investigated as a potential cathode material for sodium-ion batteries (SIBs). Its structural stability during cycling contributes to improved battery performance.

- Case Study: Battery Performance

Materials Science Applications

a. Thin Films and Coatings

The unique properties of VHOP make it suitable for thin film applications in electronic devices. Its ability to form oxide-free phosphate films allows for the development of advanced coatings with tailored electrical properties.

Comparison with Similar Compounds

Key Research Findings

Synthesis Innovations: Electrochemical synthesis of VHOP at room temperature yields mesoporous structures with 20% higher surface area (∼150 m²/g) than sol-gel-derived titanium phosphates, enhancing catalytic activity .

Corrosion Resistance : Coatings incorporating VHOP precursors (e.g., MgV₂O₄) on magnesium alloys show 6–9× improved corrosion resistance compared to vanadium-free phosphate coatings , attributed to spinel-phase formation .

Biomedical Applications: Organic vanadate esters derived from VHOP inhibit protein tyrosine phosphatases 10× more effectively than inorganic vanadates, suggesting tailored ligands can mitigate toxicity .

Preparation Methods

Hydrothermal Synthesis: Controlling Crystallinity and Hydration States

Hydrothermal methods dominate vanadium phosphate synthesis due to their ability to produce highly crystalline materials with tailored hydration states. The process typically involves reacting vanadium precursors (e.g., V₂O₅, NH₄VO₃) with phosphoric acid (H₃PO₄) or pyrophosphoric acid (H₄P₂O₇) in aqueous media under autogenous pressure.

Vanadium Source and Phosphorus Ratio

The choice of vanadium precursor significantly impacts the final product’s phase purity. For example:

- V₂O₅ reacts with H₃PO₄ at 180°C to form VOPO₄·2H₂O (vanadyl phosphate dihydrate), characterized by square platelet morphologies.

- NH₄VO₃ under similar conditions yields a hydrated hydrogen oxovanadium phosphate complex ([H₀.₆(VO)₃(PO₄)₃(H₂O)₃]·4H₂O), which exhibits layered structures with intercalated water.

Adjusting the P:V molar ratio from 1:1 to 2:1 alters the crystallization kinetics, favoring either the dihydrate or hemihydrate phases. Excess phosphorus (P:V > 1.2) suppresses vanadium reduction, stabilizing V⁵⁺ species.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

Alcohol Reduction Methods: Generating Active Hemihydrate Precursors

The alcohol-mediated reduction of V⁵⁺ to V⁴⁺ is a cornerstone of industrial catalyst synthesis. Isobutanol or n-butanol reacts with VOPO₄·2H₂O to form VOHPO₄·0.5H₂O (hemihydrate), which transforms into active (VO)₂P₂O₇ upon calcination.

Two-Stage Synthesis Protocol

- Stage 1 : VOPO₄·2H₂O is prepared via hydrothermal reflux of V₂O₅ and H₃PO₄.

- Stage 2 : The dihydrate is reduced in alcohol at 80–120°C, inducing topotactic transformation to the hemihydrate.

Aging the reaction mixture after initial crystallization (24 h at 20°C) enhances precursor crystallinity, yielding catalysts with 17–23 m²/g surface areas and 65–70% maleic anhydride selectivity.

Sol-Gel Routes: Enhancing Surface Area and Reactivity

Sol-gel techniques using non-aqueous solvents (e.g., benzyl alcohol) produce high-surface-area vanadium phosphates. These methods involve:

- Hydrolysis of vanadium alkoxides (e.g., VO(OPr)₃) with H₃PO₄.

- Gelation under controlled humidity, followed by supercritical drying to prevent pore collapse.

Catalysts derived from sol-gel precursors exhibit surface areas up to 40 m²/g, doubling the activity of hydrothermally synthesized counterparts in butane oxidation.

Phytic Acid-Assisted Self-Exfoliation: 2D Nanosheet Fabrication

A novel approach employs phytic acid (PTA) as a structure-directing agent to synthesize ultrathin β-VOPO₄ nanosheets:

- Coordination : VOSO₄ and PTA form a vanadium–PTA complex in aqueous solution.

- Carbonization : Hydrothermal treatment at 200°C carbonizes PTA’s cyclohexane rings, creating interlayer carbon spacers.

- Exfoliation : Calcination at 500°C removes carbon, yielding 2D nanosheets (5–10 nm thick) with abundant V⁴⁺/V⁵⁺ redox sites.

These nanosheets demonstrate 98% ethyl lactate conversion in aerobic oxidations, outperforming bulk VOPO₄ by 30%.

Reductive Aqueous Synthesis: Sustainable Pathways

Using H₃PO₃ as both reducing agent and phosphorus source enables single-step VOHPO₄·0.5H₂O synthesis in water:

Post-Synthetic Modifications: Tuning Morphology and Activity

Water Washing and Refluxing

Refluxing VOHPO₄·0.5H₂O in water at 90°C reduces crystallite size from 50 nm to 20 nm, enhancing surface area but preserving intrinsic activity.

Controlled Calcination

Activation in n-butane/air at 400°C converts the hemihydrate to (VO)₂P₂O₇, with residual V⁵⁺ phases (e.g., γ-VOPO₄) improving oxygen insertion capability.

Q & A

Q. What are the common synthesis methods for vanadium hydroxide oxide phosphate, and how do reaction conditions influence phase purity?

Methodological Answer: this compound (VOHP) can be synthesized via:

- Hydrothermal reduction : Reduction of V₂O₅ in phosphoric acid under controlled pH (2–4) and temperature (120–180°C), followed by crystallization .

- Electrochemical anodization : Polarization of vanadium metal in phosphate solutions (e.g., Na₃PO₄ or H₃PO₄) at potentials >1.5 V (vs. SHE), forming vanadophosphate films .

- Solid-state reaction : Mixing V₂O₅ with phosphate precursors (e.g., NH₄H₂PO₄) under inert atmosphere at 400–600°C .

Q. Critical Factors :

Q. How can researchers characterize the structural and electronic properties of VOHP?

Methodological Answer:

- X-ray diffraction (XRD) : Identifies crystalline phases (e.g., V₆(OH)₃O₃(PO₄)₇) and detects impurities like V₂O₅ .

- X-ray photoelectron spectroscopy (XPS) : Resolves oxidation states (e.g., V⁴⁺ vs. V⁵⁺) and phosphate coordination .

- Raman spectroscopy : Detects V–O–P vibrational modes (600–800 cm⁻¹) and hydroxyl groups .

- XANES/EXAFS : Probes local vanadium coordination (e.g., octahedral vs. tetrahedral) .

Key Insight : Combined use of XRD and XPS is critical to distinguish between surface vanadate (VOₓ) and bulk phosphate phases .

Advanced Research Questions

Q. What mechanistic insights explain VOHP’s catalytic activity in selective oxidation reactions?

Methodological Answer: VOHP acts as a redox-active catalyst in reactions like n-butane oxidation to maleic anhydride:

- Active sites : V⁴⁺/V⁵⁺ redox couples facilitate oxygen transfer, while phosphate groups stabilize intermediates .

- In situ spectroscopy : Operando Raman and UV-vis reveal dynamic V–O bond changes during catalysis .

Contradictions : Some studies suggest V⁵⁺-dominant surfaces are critical, while others emphasize V⁴⁺/V⁵⁺ synergies .

Q. How do phosphate groups influence VOHP’s electrochemical behavior in energy storage?

Methodological Answer: In zinc-ion batteries (ZIBs):

Q. How can researchers resolve contradictions in protonation states of VOHP under varying pH?

Methodological Answer:

- Potentiometric titration : Measures proton uptake/release to map pH-dependent equilibria (e.g., HVO₄²⁻ ⇌ VO₄³⁻ + H⁺) .

- NMR spectroscopy : ³¹P NMR tracks phosphate protonation (e.g., HPO₄²⁻ vs. PO₄³⁻) .

Key Challenge : Vanadate-phosphate equilibria overlap spectroscopically; isotopic labeling (e.g., ¹⁷O) may clarify speciation .

Emerging Research Directions

- Biomimetic applications : VOHP’s structural similarity to vanadate-dependent enzymes (e.g., phosphatases) suggests utility in enzyme inhibition studies .

- MOF-derived catalysts : Vanadium phosphate MOFs (V-MOFs) show promise in water splitting and CO₂ reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.